molecular formula C17H19N3O5S B3010969 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034399-56-7

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B3010969
CAS No.: 2034399-56-7
M. Wt: 377.42
InChI Key: HQEIGOZXVZAFKE-UHFFFAOYSA-N
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Description

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity

The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a dihydrobenzofuran moiety , a sulfonyl group , and a pyrazine ring . Its structure can be represented as follows:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial : Many pyrazine derivatives have demonstrated antibacterial and antifungal properties.
  • Anti-inflammatory : Compounds containing the pyrazole nucleus often show significant anti-inflammatory effects.
  • Anticancer : Certain derivatives have been investigated for their potential in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : The compound might bind to specific receptors, altering signaling pathways related to inflammation and cell proliferation.
  • Cytokine Regulation : Similar compounds have been shown to modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

A study investigated the antimicrobial properties of pyrazine derivatives, revealing that compounds similar to this compound exhibited significant activity against various bacterial strains. For instance, one derivative demonstrated an inhibition rate comparable to standard antibiotics at concentrations as low as 10 µg/mL .

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that compounds with similar structures significantly reduced inflammation. Notably, compounds A2 and A6 from related studies exhibited strong inhibition of TNF-α and IL-6 secretion at concentrations of 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.

Cytotoxicity Assays

Cytotoxicity assessments conducted on RAW264.7 cells indicated that concentrations up to 160 μM did not significantly affect cell viability, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
Compound ASimilarAntimicrobial
Compound BSimilarAnti-inflammatory
Compound CSimilarAnticancer

This table highlights the diversity in biological activities among similar compounds, emphasizing the potential therapeutic applications of this compound.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-23-16-9-18-10-17(19-16)25-13-4-6-20(11-13)26(21,22)14-2-3-15-12(8-14)5-7-24-15/h2-3,8-10,13H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIGOZXVZAFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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